molecular formula C17H20N4O4S2 B12788621 (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d')bisthiazol-4-yl)-acetic acid ethyl ester CAS No. 79115-47-2

(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d')bisthiazol-4-yl)-acetic acid ethyl ester

Cat. No.: B12788621
CAS No.: 79115-47-2
M. Wt: 408.5 g/mol
InChI Key: IJKPAIXKAIOBHP-UHFFFAOYSA-N
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Description

(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo-bisthiazole core, followed by the introduction of acetylamino and methyl groups. The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    Benzothiazole derivatives: Compounds with a similar core structure but different substituents.

Properties

CAS No.

79115-47-2

Molecular Formula

C17H20N4O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-(2,6-diacetamido-4-methyl-8H-[1,3]thiazolo[4,5-f][1,3]benzothiazol-4-yl)acetate

InChI

InChI=1S/C17H20N4O4S2/c1-5-25-12(24)7-17(4)13-10(26-15(20-13)18-8(2)22)6-11-14(17)21-16(27-11)19-9(3)23/h5-7H2,1-4H3,(H,18,20,22)(H,19,21,23)

InChI Key

IJKPAIXKAIOBHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C2=C(CC3=C1N=C(S3)NC(=O)C)SC(=N2)NC(=O)C)C

Origin of Product

United States

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